4-(4-Fluorophenyl)-2-methyl-2-butanol

Description

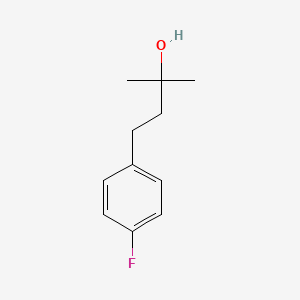

4-(4-Fluorophenyl)-2-methyl-2-butanol is a tertiary alcohol characterized by a fluorinated aromatic ring and a branched alkyl chain.

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLIGNGGQLOJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)

- Structure : Lacks the fluorine substituent on the phenyl ring.

- Molecular Weight : 164.24 g/mol .

- Purity : >98.0% (GC) .

- Key Differences :

- The absence of fluorine reduces electronegativity and lipophilicity compared to the fluorinated analog.

- Likely lower boiling point and altered solubility in polar solvents due to reduced dipole interactions.

- Applications : Used as a synthetic intermediate in organic chemistry, particularly in Grignard reactions or esterifications .

4-Phenyl-2-butanone (CAS 2550-26-7)

- Structure : Ketone analog with a phenyl group and a methyl branch.

- Molecular Weight : 148.20 g/mol (C₁₀H₁₂O) .

- Key Differences :

- The ketone functional group eliminates hydrogen-bonding capability, reducing solubility in polar solvents compared to the alcohol.

- Higher reactivity in nucleophilic additions (e.g., formation of hydrazones or semicarbazones).

- Applications : Laboratory reagent for organic synthesis, particularly in ketone-based reactions .

4-(4-Methylphenyl)butanoic Acid

- Structure : Features a carboxylic acid group and a methyl-substituted phenyl ring.

- Molecular Weight : 178.22 g/mol (C₁₁H₁₄O₂) .

- Key Differences: The carboxylic acid group introduces strong acidity (pKa ~4.5–5) and hydrogen-bonding capacity, enhancing water solubility. Potential for salt formation or esterification, unlike the tertiary alcohol.

- Applications : Intermediate in pharmaceutical synthesis or polymer chemistry .

(4-Fluorophenyl)(phenyl)methylamine

- Structure : Tertiary amine with fluorophenyl and branched alkyl groups.

- Molecular Weight : 271.37 g/mol (C₁₈H₂₂FN) .

- Enhanced biological activity due to amine functionality, possibly targeting neurological receptors.

- Applications : Investigational pharmaceutical agent or ligand in catalysis .

Structural and Functional Analysis

Impact of Fluorine Substitution

Hydrogen Bonding and Solubility

- The tertiary alcohol group in 4-(4-Fluorophenyl)-2-methyl-2-butanol engages in weaker hydrogen bonding compared to primary alcohols, reducing water solubility. This contrasts with carboxylic acid derivatives (e.g., 4-(4-methylphenyl)butanoic acid), which exhibit higher solubility .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties | Applications | References |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₁₅FO | 182.24 (estimated) | Tertiary alcohol, Fluorophenyl | High lipophilicity, weak H-bonding | Pharmaceutical intermediates | - |

| 2-Methyl-4-phenyl-2-butanol | C₁₁H₁₆O | 164.24 | Tertiary alcohol, Phenyl | >98% purity, low polarity | Organic synthesis | |

| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | Ketone, Phenyl | High reactivity, low solubility | Laboratory reagent | |

| 4-(4-Methylphenyl)butanoic acid | C₁₁H₁₄O₂ | 178.22 | Carboxylic acid, Phenyl | Acidic (pKa ~5), high solubility | Polymer/pharma synthesis | |

| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | Amine, Fluorophenyl | Basic (pKa ~9–10), bioactive | Drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.